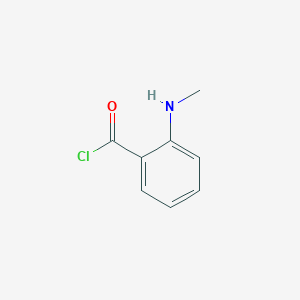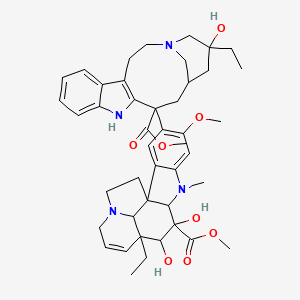
4,5-Dichloro-4-methyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-4-methyl-2-pentanone is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-4-methyl-2-pentanone can be achieved through several methods. One common approach involves the chlorination of 4-methyl-2-pentanone. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the chlorination process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4,5-dichloro-4-methyl-2-pentanol.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Dichloro-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-4-methyl-2-pentanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.
Similar Compounds:
4-Methyl-2-pentanone: A non-chlorinated analog used as a solvent and intermediate in organic synthesis.
4,4-Dichloro-2-pentanone: Another chlorinated ketone with similar reactivity but different substitution patterns.
4-Chloro-4-methyl-2-pentanone: A mono-chlorinated analog with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. The dual chlorination enhances its electrophilic character, making it more reactive in substitution and addition reactions compared to its mono-chlorinated or non-chlorinated counterparts.
Propiedades
Fórmula molecular |
C6H10Cl2O |
|---|---|
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
4,5-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-5(9)3-6(2,8)4-7/h3-4H2,1-2H3 |
Clave InChI |
SBIDFJDJRWKGMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/no-structure.png)


![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)


